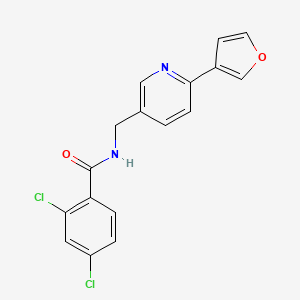

2,4-dichloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2,4-dichloro-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O2/c18-13-2-3-14(15(19)7-13)17(22)21-9-11-1-4-16(20-8-11)12-5-6-23-10-12/h1-8,10H,9H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJICBSBRVLCSGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)NCC2=CN=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro groups can be reduced to amines.

Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Formation of furanones.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Recent studies have indicated that compounds similar to 2,4-dichloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide can exhibit significant anticancer properties. For instance, the inhibition of specific kinases involved in cancer progression has been reported, suggesting that derivatives of this compound may be effective in targeting tumor cells .

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Research indicates that certain benzamide derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics .

- Inhibition of Kinases : The compound may act as an inhibitor for various kinases, including those implicated in diseases such as malaria. Studies have shown that related compounds can inhibit plasmodial kinases effectively, indicating a potential for developing antimalarial drugs .

Agricultural Applications

- Insecticidal Activity : The structural characteristics of 2,4-dichloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide suggest it could be effective against agricultural pests. Research into N-substituted pyridines has revealed their efficacy as insecticides, providing a pathway for this compound's application in pest management strategies .

Case Study 1: Anticancer Activity

A study focused on the synthesis of various benzamide derivatives demonstrated that modifications to the benzamide structure could enhance anticancer potency against specific cancer cell lines. The findings highlighted the importance of the furan and pyridine moieties in increasing biological activity .

Case Study 2: Insecticidal Efficacy

In agricultural research, compounds with similar structures have been tested for their ability to control pest populations effectively. The results indicated that certain derivatives exhibited high levels of insecticidal activity, leading to their consideration as alternative pest control agents in crop protection .

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2,4-dichloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide to structurally related benzamide derivatives, emphasizing molecular features, physicochemical properties, and synthetic strategies.

Table 1: Comparative Analysis of Benzamide Derivatives

Structural and Functional Differences

Chlorination Pattern: The target compound’s 2,4-dichlorophenyl group contrasts with 3,4-dichlorophenyl in the thiazole-containing analog and 4-chlorophenyl in the trifluoromethylpyridine derivative .

Heterocyclic Hybridization: The pyridinyl-furan hybrid in the target compound differs from thiazole-morpholine (), chromenone-pyrazolopyrimidine (), and triazolopyridine ().

Functional Group Complexity :

- The trifluoromethyl group in and trifluoropropoxy in introduce strong electron-withdrawing effects, which are absent in the target compound. Such groups often improve metabolic stability but may reduce solubility.

Physicochemical Properties

- Molecular Weight and Solubility : The target compound (MW 375.22) is lighter than most analogs (e.g., 467.41 in ), suggesting better membrane permeability. However, furan’s moderate polarity may limit aqueous solubility compared to morpholine-containing derivatives.

- Melting Points : The thiazole derivative in exhibits a high melting point (123.9°C), likely due to rigid heterocyclic stacking, whereas the target compound’s melting point is unreported but expected to be lower due to its less rigid structure.

Biological Activity

2,4-Dichloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 2,4-dichloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide is . The compound features a dichlorobenzamide core with a furan-pyridine substituent, which is critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antibacterial Activity : Preliminary studies suggest that derivatives of benzamide compounds can demonstrate significant antibacterial properties. For instance, related pyrrole benzamide derivatives have shown MIC values as low as 3.125 μg/mL against Staphylococcus aureus, indicating a strong potential for antibacterial applications .

- Antitumor Activity : Compounds with similar structures have been investigated for their antitumor properties. The presence of heterocycles such as pyridine and furan contributes to the modulation of biological pathways involved in cancer progression .

The mechanisms through which 2,4-dichloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide exerts its effects may involve:

- Inhibition of Enzymatic Activity : Many benzamide derivatives act by inhibiting specific enzymes crucial for bacterial survival or tumor growth. For example, they may inhibit DNA gyrase or topoisomerase enzymes in bacteria .

- Interaction with Cellular Targets : The furan and pyridine moieties can facilitate interactions with cellular proteins or receptors, altering signaling pathways associated with cell proliferation and apoptosis .

Case Studies

Several studies have evaluated the biological activity of related compounds:

-

Study on Antibacterial Efficacy :

- Objective : To evaluate the antibacterial properties of similar benzamide derivatives.

- Methodology : In vitro assays against various bacterial strains.

- Findings : Compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria with MIC values ranging from 3.12 to 12.5 μg/mL .

- Antitumor Activity Assessment :

Table 1: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.